Methyl 5-acetyl-2-chlorobenzoate
Description
Methyl 5-acetyl-2-chlorobenzoate is a benzoate ester derivative featuring an acetyl group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. Its synthesis typically involves halogenation and alkylation steps, similar to methodologies described for structurally related compounds, such as bromination of methyl 5-acetyl-2-propoxybenzoate using AlCl₃ and Br₂ . The acetyl and chloro substituents contribute to its electron-deficient aromatic system, influencing reactivity and molecular interactions.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 5-acetyl-2-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
YMIRUDJJFHTLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents at positions 2 and 5 on the benzoate ring significantly impact the compound’s physical, chemical, and biological properties. Key analogs include:
Crystallographic and Molecular Interactions
- Methyl 5-acetyl-2-propoxybenzoate (structurally related) forms layered crystal structures stabilized by weak C–H⋯O interactions, a feature likely shared with the chloro analog due to similar ester group geometry .
- In contrast, amino-substituted compounds may exhibit stronger hydrogen bonding (N–H⋯O), altering crystallization behavior .
Research Findings and Trends
- Biological Potential: Derivatives of Methyl 5-acetyl-2-hydroxybenzoate show antiulcer (Watanabe et al., 1984) and antihypertensive (Grisar et al., 1981) activities, suggesting that chloro or acetyl analogs could enhance metabolic stability .
- Structural Insights : Planarity deviations in the ester group (~41.65° dihedral angle) influence molecular packing and intermolecular interactions, critical for solid-state properties .
- Synthetic Optimization : Bromination and alkylation protocols for analogs highlight the importance of AlCl₃ as a catalyst for regioselective substitutions .
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